sBADA TFA

Description

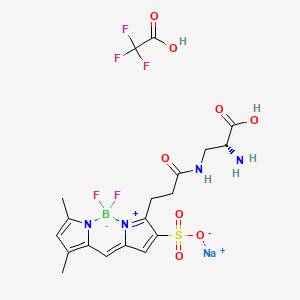

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H21BF5N4NaO8S |

|---|---|

Molecular Weight |

594.3 g/mol |

IUPAC Name |

sodium;4-[3-[[(2R)-2-amino-2-carboxyethyl]amino]-3-oxopropyl]-2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaene-5-sulfonate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C17H21BF2N4O6S.C2HF3O2.Na/c1-9-5-10(2)23-14(9)6-11-7-15(31(28,29)30)13(24(11)18(23,19)20)3-4-16(25)22-8-12(21)17(26)27;3-2(4,5)1(6)7;/h5-7,12H,3-4,8,21H2,1-2H3,(H,22,25)(H,26,27)(H,28,29,30);(H,6,7);/q;;+1/p-1/t12-;;/m1../s1 |

InChI Key |

CDWMQIYWYNKBIM-CURYUGHLSA-M |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)[O-])CCC(=O)NC[C@H](C(=O)O)N)C)C)(F)F.C(=O)(C(F)(F)F)O.[Na+] |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)[O-])CCC(=O)NCC(C(=O)O)N)C)C)(F)F.C(=O)(C(F)(F)F)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Solvent-Dependent Acidity of Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic acid (TFA), a structurally simple yet chemically potent organofluorine compound, is an indispensable tool in modern chemical and pharmaceutical sciences. Its utility as a strong, volatile acid is leveraged in a multitude of applications, from solid-phase peptide synthesis to analytical chromatography. The efficacy of TFA in these roles is intrinsically linked to its acidity, quantified by its acid dissociation constant (pKa). However, the pKa of TFA is not a fixed value; it is highly dependent on the solvent environment. This technical guide provides a comprehensive overview of the pKa of trifluoroacetic acid in various common solvents, details the experimental methodologies for its determination, and illustrates its application in key laboratory workflows.

The Influence of Solvent on the Acidity of Trifluoroacetic Acid

The intrinsic acidity of trifluoroacetic acid is a consequence of the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the resulting trifluoroacetate anion. In solution, the observed acidity is further modulated by the solvent's ability to solvate the dissociated proton and the trifluoroacetate anion. Polar, protic solvents like water can effectively solvate both ions through hydrogen bonding, leading to a lower pKa. In contrast, aprotic solvents, which cannot donate hydrogen bonds, offer less stabilization to the anion, resulting in a higher pKa.

The following table summarizes the reported pKa values of trifluoroacetic acid in a range of solvents, providing a quantitative basis for understanding its behavior in different chemical environments.

| Solvent | pKa | Solvent Type |

| Water (H₂O) | 0.23[1][2], 0.52[3] | Protic |

| Acetonitrile (CH₃CN) | 12.65 | Aprotic |

| Dimethyl Sulfoxide (DMSO) | 3.55 | Aprotic |

| Methanol (CH₃OH) | 3.55 | Protic |

| Ethanol (C₂H₅OH) | 4.2 | Protic |

| Dichloromethane (CH₂Cl₂) | 13.9 | Aprotic |

| Tetrahydrofuran (THF) | Value not readily available in literature | Aprotic |

Note: The pKa values can vary slightly depending on the experimental conditions and measurement technique.

Experimental Protocols for pKa Determination

The accurate determination of pKa values is crucial for understanding and optimizing chemical reactions and separations. Several robust experimental techniques are employed for this purpose, each with its own set of advantages and considerations.

Potentiometric Titration

Potentiometric titration is a classical and widely used method for determining the pKa of an acid. The procedure involves the gradual addition of a standardized titrant (a strong base) to a solution of the analyte (TFA) while monitoring the pH of the solution with a pH meter.

Methodology:

-

Preparation of Solutions: A standard solution of a strong base (e.g., 0.1 M NaOH in the desired solvent) and a solution of trifluoroacetic acid of known concentration in the same solvent are prepared.

-

Titration Setup: A calibrated pH electrode is immersed in the TFA solution, which is continuously stirred. The titrant is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of acid, is determined from the point of maximum slope on the curve. The pKa is then determined as the pH at the half-equivalence point.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The determination relies on measuring the absorbance of the analyte at a specific wavelength across a range of pH values.

Methodology:

-

Wavelength Selection: The UV-Vis spectra of the fully protonated and deprotonated forms of TFA are recorded to identify the wavelength of maximum absorbance difference (λ_max_).

-

Preparation of Buffered Solutions: A series of buffer solutions with known pH values are prepared in the solvent of interest.

-

Sample Preparation: A constant concentration of TFA is added to each buffer solution.

-

Absorbance Measurement: The absorbance of each sample is measured at the predetermined λ_max_.

-

Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data:

pKa = pH + log[(A - A_b)/(A_a - A)]

where A is the absorbance of the sample at a given pH, A_a_ is the absorbance of the fully protonated form, and A_b_ is the absorbance of the fully deprotonated form.

¹⁹F NMR Spectroscopy

For fluorinated compounds like TFA, ¹⁹F NMR spectroscopy offers a highly sensitive and specific method for pKa determination. The chemical shift of the fluorine atoms is sensitive to the electronic environment, which changes upon deprotonation of the carboxylic acid.

Methodology:

-

Sample Preparation: A series of samples containing a fixed concentration of TFA are prepared in the desired solvent, each with a different, precisely known pH (or acidity function in non-aqueous solvents).

-

NMR Data Acquisition: The ¹⁹F NMR spectrum is acquired for each sample.

-

Chemical Shift Measurement: The chemical shift (δ) of the -CF₃ group is measured for each sample.

-

Data Analysis: A plot of the chemical shift versus pH will yield a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve. The data can be fitted to the following equation:

δ_obs_ = (δ_a_ + δ_b_ * 10^(pH - pKa)) / (1 + 10^(pH - pKa))

where δ_obs_ is the observed chemical shift, δ_a_ is the chemical shift of the protonated form, and δ_b_ is the chemical shift of the deprotonated form.

Applications in Key Workflows

The solvent-dependent acidity of trifluoroacetic acid is a critical factor in its application in several key workflows relevant to drug development and research.

Solid-Phase Peptide Synthesis (SPPS) - Cleavage and Deprotection

In SPPS, TFA is commonly used in the final step to cleave the synthesized peptide from the solid support and simultaneously remove acid-labile protecting groups from the amino acid side chains. The high acidity of TFA in solvents like dichloromethane is essential for the efficient cleavage of the ester or amide linkage to the resin and the removal of protecting groups such as the tert-butyloxycarbonyl (Boc) group.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Ion-Pairing Agent

In RP-HPLC, TFA is frequently added to the mobile phase as an ion-pairing agent for the separation of peptides and proteins. At the acidic pH created by TFA, the carboxylic acid groups of the analytes are protonated, and the trifluoroacetate anion forms an ion pair with the positively charged amino groups of the peptides. This interaction increases the hydrophobicity of the analytes, leading to better retention and improved peak shape on the nonpolar stationary phase.

This in-depth guide provides a foundational understanding of the solvent-dependent pKa of trifluoroacetic acid, equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile reagent in their work. The provided experimental methodologies and workflow diagrams serve as practical resources for both the determination of this critical parameter and its application in key laboratory techniques.

References

A Technical Guide to Trifluoroacetic Acid in Solid-Phase Peptide Cleavage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action, experimental protocols, and critical considerations for the use of Trifluoroacetic Acid (TFA) in the final cleavage step of Solid-Phase Peptide Synthesis (SPPS). The following sections provide a comprehensive overview of the chemical processes, the crucial role of scavengers, quantitative data on cleavage cocktails, and detailed experimental methodologies.

Core Mechanism of TFA-Mediated Cleavage

The final step in Fmoc-based Solid-Phase Peptide Synthesis is the "global deprotection," where the synthesized peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups are simultaneously removed. Trifluoroacetic acid (TFA), a strong organic acid, is the most common reagent for this purpose.[1][2] The entire process is an acidolysis reaction that targets two main types of acid-sensitive bonds: the bond linking the peptide to the resin and the bonds attaching protecting groups to amino acid side chains.[1]

Key Steps in the Mechanism:

-

Protonation: TFA protonates the acid-labile functionalities on the resin linker (e.g., Wang or Rink Amide linkers) and the side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf).[3]

-

Carbocation Formation: The protonated groups become excellent leaving groups. Their departure results in the formation of highly reactive carbocations. For instance, a tert-butyl (tBu) protecting group forms a stable tert-butyl cation.[3][4]

-

Peptide Release: Concurrently, the acid-catalyzed cleavage of the linker bond releases the peptide from the solid support into the TFA solution.[1]

-

Deprotection: The carbocations generated from the side-chain protecting groups diffuse away, leaving the amino acid side chains deprotected.

This process, while effective, introduces a significant challenge: the generated carbocations are potent electrophiles that can react with nucleophilic residues in the newly deprotected peptide, leading to undesired side products.[4][5]

The Critical Role of Scavengers in Preventing Side Reactions

To prevent the modification of sensitive amino acid residues by reactive carbocations, nucleophilic reagents known as "scavengers" are added to the TFA cleavage cocktail.[1][5] These scavengers act as traps, quenching the carbocations before they can cause deleterious side reactions.[6]

Common Side Reactions and Target Residues:

-

Tryptophan (Trp): The indole ring is highly nucleophilic and susceptible to alkylation by carbocations.[7][8] The linker itself can also decompose and alkylate the indole ring.[8]

-

Methionine (Met): The thioether side chain can be alkylated to form sulfonium salts or oxidized to methionine sulfoxide.[6][9]

-

Cysteine (Cys): The free sulfhydryl group can be alkylated. The trityl (Trt) protecting group, once cleaved, can reattach if not effectively scavenged.[6]

-

Tyrosine (Tyr): The phenolic ring can be alkylated by carbocations.[5]

The selection of an appropriate scavenger cocktail is therefore dictated by the amino acid composition of the peptide.

dot

Caption: Role of scavengers in preventing side-product formation.

Data Presentation: TFA Cleavage Cocktails

The composition of the cleavage cocktail is critical for obtaining a high-purity crude peptide. The choice depends on the specific amino acids present in the sequence. All cocktails should be freshly prepared immediately before use.[10]

| Cocktail Name | Composition (% v/v or w/v) | Target Peptides & Key Considerations | Reference(s) |

| Standard | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | Suitable for a broad range of peptides without sensitive residues like Cys, Met, or Trp. | [1][10] |

| Reagent B | 88% TFA, 5.8% Phenol, 2% TIS, 4.2% Water | A milder, less odorous option good for scavenging trityl groups. Does not adequately protect Cys and Met. | [10] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A widely used, robust cocktail for peptides containing Cys, Met, Trp, and Tyr. | [1][5][10][11][12] |

| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide | Specifically designed to prevent methionine oxidation. | [10][12] |

| Reagent L | 88% TFA, 5% Dithiothreitol (DTT) (w/v), 5% Water, 2% TIS | A low-odor alternative to cocktails containing EDT and thioanisole. Preferred for peptides with 4-benzoylphenylalanine (Bpa). | [10][13] |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Ideal for peptides with sulfonyl-protected Arginine (e.g., Pmc, Mtr). | [10] |

Typical reaction time is 1.5 to 4 hours at room temperature.[6][7] Peptides with multiple arginine residues may require longer deprotection times.[11][12]

Experimental Protocols

The following sections provide a detailed methodology for the cleavage and subsequent isolation of the synthesized peptide. Safety Precaution: TFA is a highly corrosive and dangerous liquid. All procedures must be performed in a properly functioning fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][6]

Pre-Cleavage Resin Preparation

Proper preparation of the peptidyl-resin is crucial for efficient cleavage.

-

N-terminal Fmoc Deprotection: Ensure the Fmoc group from the final amino acid has been removed. If not, treat the resin with 20% piperidine in DMF for approximately 20-30 minutes.[6]

-

Resin Washing: Wash the resin thoroughly to remove residual synthesis reagents. A typical washing sequence is:

-

Dimethylformamide (DMF) (3x)

-

Dichloromethane (DCM) (3x)[3]

-

-

Resin Drying: Dry the washed peptide-resin thoroughly under high vacuum for at least 3 hours, or preferably overnight. Any residual DMF can inhibit the reactivity of TFA.[3][5][6]

Trial Cleavage (Small-Scale)

It is highly recommended to first perform a small-scale trial cleavage on 10-50 mg of the peptide-resin to determine the optimal conditions before committing the entire batch.[5][6]

-

Place a small amount (e.g., 20 mg) of the dried resin into a microcentrifuge tube.[3]

-

Prepare the selected cleavage cocktail (e.g., for a standard cleavage, use 375 µL TFA, 20 µL TIS, and 20 µL water).[3]

-

Add the cocktail to the resin and allow the tube to rotate or mix gently for 1.5 to 2 hours at room temperature.[3]

-

After the reaction, evaporate the TFA using a stream of nitrogen or air. Be extremely careful as the solution can splash.[3]

-

Analyze the crude peptide via HPLC and Mass Spectrometry to confirm complete deprotection and cleavage, and to assess the side-product profile.

Full-Scale Cleavage Protocol (1 g Scale Example)

-

Place the dried peptide-resin (e.g., 1 g) into a suitable round-bottom flask or reaction vessel.[6]

-

Prepare the required volume of the chosen cleavage cocktail (typically 10-15 mL per gram of resin).[10]

-

Cool the flask containing the resin in an ice bath.[6]

-

Add the chilled cleavage cocktail to the resin.[6]

-

Remove the flask from the ice bath and allow it to warm to room temperature. Stopper the flask and stir the mixture for 1.5 to 3 hours.[6]

-

Filter the reaction mixture through a medium-porosity fritted glass funnel to separate the resin beads from the peptide-TFA solution. Collect the filtrate.[6][14]

-

Wash the resin twice with fresh TFA (1-2 mL) to recover any remaining peptide, and combine the washes with the original filtrate.[14]

dot

Caption: Standard workflow for TFA cleavage and peptide isolation.

Post-Cleavage: Peptide Precipitation and Isolation

-

Transfer the TFA filtrate into a centrifuge tube.[15]

-

In a separate, larger container, cool a volume of diethyl ether or methyl tert-butyl ether (MTBE) that is approximately 8-10 times the volume of your filtrate. An ice bath or freezer can be used.[14][15]

-

Add the TFA solution dropwise to the cold ether. The crude peptide should precipitate as a white solid.[15]

-

Allow the mixture to stand at a cold temperature (e.g., 4°C or in a freezer) for at least 30 minutes to maximize precipitation.[14]

-

Centrifuge the mixture to pellet the precipitated peptide.[15]

-

Carefully decant and discard the ether supernatant.

-

Wash the peptide pellet by resuspending it in fresh cold ether, centrifuging, and decanting the supernatant. Repeat this washing step at least 3-4 times to remove residual TFA and scavengers.[15]

-

After the final wash, allow the remaining ether to evaporate from the open tube, leaving the crude peptide as a dry powder. This can be done overnight or accelerated with a gentle stream of nitrogen.[15]

The resulting crude peptide is now ready for purification (typically by HPLC) and analysis.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Bot Detection [iris-biotech.de]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Fmoc 樹脂裂解和脫保護 [sigmaaldrich.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bot Detection [iris-biotech.de]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

An In-depth Technical Guide to Trifluoroacetic Acid (TFA) Safety and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic acid (TFA) is a structurally similar compound to acetic acid, but the substitution of three hydrogen atoms with highly electronegative fluorine atoms gives it significantly different properties.[1] It is a strong acid with a pungent, vinegar-like odor.[2][3] TFA is widely utilized in laboratory and industrial settings, including as a reagent in organic synthesis, particularly in peptide synthesis for the cleavage of protecting groups, and as a solvent in analytical techniques like high-performance liquid chromatography (HPLC).[4] Despite its utility, trifluoroacetic acid is a corrosive substance that demands strict adherence to safety and handling protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the essential safety procedures for working with TFA.

Core Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of trifluoroacetic acid is fundamental to its safe handling. This data is crucial for designing experiments, selecting appropriate personal protective equipment, and responding effectively to emergencies.

| Property | Value |

| Molecular Formula | C₂HF₃O₂ |

| Molecular Weight | 114.02 g/mol |

| Appearance | Colorless, fuming liquid |

| Odor | Sharp, pungent, vinegar-like odor[2][3] |

| Boiling Point | 72.4 °C (162.3 °F)[1] |

| Melting Point | -15.4 °C (4.3 °F)[5] |

| Density | 1.489 g/mL at 20 °C |

| Vapor Pressure | 97.5 mmHg at 20 °C |

| Vapor Density | 3.9 (Air = 1) |

| Solubility | Miscible with water, ether, acetone, ethanol, benzene, and hexane. |

| pKa | 0.23 |

| Flash Point | None |

Hazard Identification and Personal Protective Equipment (PPE)

Trifluoroacetic acid is classified as a hazardous substance due to its corrosive nature. It can cause severe skin burns and eye damage upon contact.[6] Inhalation of its vapors can lead to irritation of the nose, throat, and lungs, causing symptoms such as coughing, wheezing, and shortness of breath.[7] Ingestion can result in severe burns to the mouth, throat, and stomach.[8]

Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling TFA.

-

Eye and Face Protection : Chemical safety goggles that meet the American National Standards Institute (ANSI) Z-87.1 standard are required. For handling larger quantities (>100 mL), the use of splash goggles is recommended.[9] A full face shield should be worn when there is a significant risk of splashing.

-

Skin Protection : Acid-resistant gloves, such as nitrile gloves, must be worn. It is advisable to double-glove, especially when handling concentrated TFA. A lab coat, long pants, and closed-toed shoes are also required to prevent skin contact.

-

Respiratory Protection : All work with trifluoroacetic acid should be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.[4] If work must be performed outside of a fume hood, a respirator with an appropriate acid gas cartridge may be necessary, and a respiratory protection program should be in place.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidents and ensuring a safe laboratory environment.

-

Engineering Controls : Always handle trifluoroacetic acid inside a certified chemical fume hood to minimize vapor inhalation.[4]

-

General Handling : Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling. When diluting, always add acid to water slowly; never add water to acid.[4]

-

Storage : Store TFA in a cool, dry, well-ventilated area away from incompatible materials such as bases, oxidizing agents, and metals.[9] Containers should be kept tightly closed and stored in a designated acid cabinet.[9] Acids should not be stored in metal containers.[4]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, a rapid and informed response is crucial to minimize harm.

Trifluoroacetic Acid Spill Response Workflow

The following diagram outlines the logical workflow for responding to a TFA spill.

Caption: Logical workflow for responding to a trifluoroacetic acid spill.

Detailed Spill Cleanup Protocol

-

Immediate Actions :

-

Alert all personnel in the immediate vicinity of the spill.

-

If the spill is large or involves a significant release of vapors, evacuate the laboratory immediately and activate the fire alarm. Call emergency services (911).[10]

-

-

For Small Spills (<50 mL) that can be safely managed by laboratory personnel :

-

Ensure proper PPE is worn, including double gloves, safety goggles, a face shield, and a lab coat.

-

Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit.[10]

-

Carefully collect the absorbed material into a designated, labeled hazardous waste container.

-

-

Decontamination :

-

Once the bulk of the spill has been absorbed, decontaminate the affected area. Equipment and surfaces can be decontaminated with a dilute aqueous solution of sodium bicarbonate.[10]

-

Perform a final rinse of the area with water.

-

-

Waste Disposal :

-

All materials used for the cleanup, including absorbent materials and contaminated PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.

-

First Aid Response to Trifluoroacetic Acid Exposure

The following diagram illustrates the appropriate first aid measures for different types of TFA exposure.

Caption: First aid response workflow for trifluoroacetic acid exposure.

Detailed First Aid Protocols

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove any contaminated clothing while continuing to flush. Seek immediate medical attention.

-

Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to hold the eyelids open to ensure thorough rinsing.[4] Seek immediate medical attention.

-

Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Have the person rinse their mouth with water. If the person is conscious and able to swallow, have them drink one or two glasses of water to dilute the acid. Seek immediate medical attention.

Waste Disposal

All trifluoroacetic acid waste, including empty containers and contaminated materials, must be treated as hazardous waste.[4] TFA waste should be collected in clearly labeled, compatible containers. It should not be mixed with other waste streams unless compatibility has been confirmed. Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Conclusion

Trifluoroacetic acid is an invaluable tool in research and development, but its corrosive nature necessitates a comprehensive understanding and strict implementation of safety protocols. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can handle TFA safely and effectively, minimizing the risk of injury and environmental contamination. A proactive approach to safety, including proper training, the consistent use of personal protective equipment, and a clear understanding of emergency procedures, is paramount when working with this powerful chemical.

References

- 1. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]

- 2. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 3. US4760177A - Process for preparing alkali metal salts of trifluoroacetic acid in the anhydrous and crystalline state - Google Patents [patents.google.com]

- 4. ehs.washington.edu [ehs.washington.edu]

- 5. proteochem.com [proteochem.com]

- 6. amherst.edu [amherst.edu]

- 7. support.waters.com [support.waters.com]

- 8. fishersci.com [fishersci.com]

- 9. Lycium ruthenicum Polysaccharides Alleviate CCl4-Induced Acute Liver Injury Through Antioxidant and Anti-Inflammatory Effects [mdpi.com]

- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

Trifluoroacetic Acid as a Solvent for NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of trifluoroacetic acid (TFA) as a specialized solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. It covers the physicochemical properties of deuterated TFA (TFA-d), its applications, advantages, and limitations, as well as detailed protocols for sample preparation and safety considerations.

Introduction to Trifluoroacetic Acid in NMR Spectroscopy

Trifluoroacetic acid (TFA) is a powerful, organofluorine carboxylic acid that serves as a unique solvent for NMR spectroscopy.[1][2] Its strong acidic nature and ability to dissolve a wide range of otherwise insoluble compounds make it an invaluable tool for the structural elucidation of specific classes of molecules, particularly peptides, proteins, and polymers.[1][2] When deuterated (TFA-d or CF₃CO₂D), it provides a "silent" background in ¹H NMR, allowing for clear observation of the analyte's signals.[3] This guide will delve into the technical aspects of using TFA-d as an NMR solvent, providing researchers with the necessary information to effectively utilize this solvent in their studies.

Physicochemical and Spectroscopic Properties of TFA-d

Understanding the fundamental properties of TFA-d is crucial for its proper use in NMR spectroscopy. The key physical and spectroscopic data are summarized in the tables below.

Table 1: Physical Properties of Deuterated Trifluoroacetic Acid (TFA-d)

| Property | Value |

| Molecular Weight | 115.03 g/mol |

| Density (at 20°C) | ~1.5 g/cm³ |

| Melting Point | -15 °C |

| Boiling Point | 71-72 °C |

| Appearance | Colorless liquid |

Sources:[1]

Table 2: ¹H and ¹³C NMR Chemical Shifts of TFA-d

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H (residual) | 11.50 | Singlet | N/A |

| ¹³C (carbonyl) | 164.2 | Quartet | ~44 Hz (²Jcf) |

| ¹³C (trifluoromethyl) | 116.6 | Quartet | ~283 Hz (¹Jcf) |

Note: Chemical shifts are referenced to TMS. The multiplicity of the carbon signals is due to coupling with fluorine. Sources:[3]

Applications of TFA in NMR Spectroscopy

TFA's unique solvent properties lend it to several specialized applications in NMR spectroscopy.

-

Peptides and Proteins: TFA is an excellent solvent for peptides and small proteins, particularly those that are difficult to dissolve in common NMR solvents.[1] Its strong acidic nature can denature proteins, which can be advantageous for studying the primary structure or for analyzing unfolded states.

-

Polymers: Many polymers, especially aromatic polyesters that are insoluble in common organic solvents, can be effectively analyzed using TFA or TFA/co-solvent mixtures.[4]

-

Compounds Stable in Acid: TFA is the solvent of choice for compounds that are only stable in a highly acidic environment.[1]

-

Chemical Exchange Agent: A small amount of non-deuterated TFA can be added to an NMR sample in another solvent (like DMSO-d₆) to act as a chemical exchange agent. This simplifies the spectrum by causing all labile protons (e.g., -OH, -NH₂, -COOH) to exchange rapidly, resulting in a single, broad peak at a downfield chemical shift, typically above 10 ppm.[5][6] This can be particularly useful for resolving overlapping signals.[6]

Advantages and Disadvantages of Using TFA as an NMR Solvent

The decision to use TFA as an NMR solvent should be based on a clear understanding of its benefits and drawbacks.

Table 3: Advantages and Disadvantages of TFA in NMR Spectroscopy

| Advantages | Disadvantages |

| Excellent solvent for polar and acidic compounds. | Highly corrosive and requires careful handling. |

| Can dissolve otherwise insoluble analytes like some polymers and peptides. [1][4] | Can cause degradation or reaction with acid-sensitive analytes. |

| Simplifies spectra of molecules with multiple exchangeable protons when used as an additive. [5][6] | The strong acidity significantly alters the chemical shifts of the analyte compared to neutral solvents. |

| Its high density can be useful for certain applications. | Difficult to remove from the sample after analysis due to its relatively high boiling point. |

| Minimizes background signals in ¹H NMR when deuterated. [3] | No standard table of impurity chemical shifts is available due to the strong solvent effects. |

Experimental Protocols

Due to the corrosive and hazardous nature of TFA, strict adherence to safety protocols is paramount.

Safety Precautions

-

Handling: Always handle trifluoroacetic acid and TFA-d in a certified chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton). Standard nitrile gloves are not recommended for extended use.

-

Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Have a spill kit readily available.

-

Waste Disposal: Dispose of TFA waste in a designated, properly labeled hazardous waste container. Do not pour down the drain.[7]

Protocol for Preparing an NMR Sample in TFA-d

-

Solubility Test (Optional but Recommended): Before using expensive TFA-d, test the solubility of your compound in a small amount of non-deuterated TFA in a separate vial.

-

Sample Weighing: Accurately weigh 5-20 mg of your solid sample for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum, into a clean, dry vial. For liquid samples, use a micropipette to transfer an appropriate amount.

-

Solvent Addition: In a chemical fume hood, carefully add approximately 0.6-0.7 mL of TFA-d to the vial containing your sample using a glass pipette or a chemical-resistant syringe.

-

Dissolution: Gently vortex or sonicate the vial to fully dissolve the sample. Ensure the solution is homogeneous and free of any solid particles.

-

Transfer to NMR Tube: Using a clean glass Pasteur pipette, carefully transfer the solution from the vial into a clean, dry 5 mm NMR tube.

-

Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool placed at the bottom of the Pasteur pipette during the transfer to the NMR tube. Do not use cotton wool, as it may be degraded by the acid.

-

Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with the sample identification.

-

Cleaning: Thoroughly clean the outside of the NMR tube with a tissue dampened with a suitable solvent (e.g., isopropanol) to remove any external contaminants before inserting it into the spectrometer.

Common Impurities in TFA-d

Unlike other common NMR solvents, there is no standardized table of chemical shifts for common laboratory impurities in TFA-d. The highly acidic nature of TFA-d causes significant changes in the chemical shifts of impurities, and can even lead to reactions with certain compounds, making a universal reference table impractical.

It is therefore strongly recommended to run a blank ¹H NMR spectrum of the neat TFA-d solvent before dissolving the sample. This will allow for the identification of any inherent impurities or water present in the solvent batch. The residual water peak in TFA-d will appear as a sharp singlet, the chemical shift of which can be concentration-dependent.

Visualizations

Logical Workflow for Choosing TFA as an NMR Solvent

Caption: Decision tree for selecting TFA as an NMR solvent.

Experimental Workflow for NMR Sample Preparation with TFA-d

References

- 1. Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge_Chemicalbook [chemicalbook.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. chem.washington.edu [chem.washington.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. University of Ottawa NMR Facility Blog: Chemical Exchange Agents to Simplify NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 6. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid — Nanalysis [nanalysis.com]

- 7. researchgate.net [researchgate.net]

The Role of Trifluoroacetic Acid in Peptide Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of trifluoroacetic acid (TFA) in the solubilization of peptides. For researchers and professionals in drug development, achieving complete and reproducible peptide solubility is a cornerstone of reliable experimental results and successful therapeutic formulation. This document provides a comprehensive overview of the principles governing peptide solubility, the specific applications of TFA, detailed experimental protocols, and quantitative data to inform laboratory practices.

Core Principles of Peptide Solubility

The ability of a peptide to dissolve in a particular solvent is governed by a complex interplay of its intrinsic physicochemical properties and the characteristics of the solvent system. Key factors influencing peptide solubility include:

-

Amino Acid Composition: The nature of the amino acid side chains is a primary determinant of solubility. Peptides rich in hydrophilic (polar and charged) residues such as Lysine, Arginine, Aspartic Acid, and Glutamic Acid are more readily soluble in aqueous solutions. Conversely, a high proportion of hydrophobic (nonpolar) residues like Leucine, Isoleucine, Valine, and Phenylalanine can significantly decrease aqueous solubility.[1]

-

Peptide Length: As the length of a peptide chain increases, the potential for intermolecular hydrophobic interactions and aggregation also rises, which can lead to decreased solubility.[1]

-

pH and Net Charge: The pH of the solution dictates the ionization state of acidic and basic amino acid side chains, as well as the N- and C-termini. Peptides are generally least soluble at their isoelectric point (pI), the pH at which their net charge is zero. Adjusting the pH away from the pI increases the net charge and enhances solubility.

-

Secondary Structure and Aggregation: Peptides with a propensity to form stable secondary structures, such as β-sheets, can self-associate and aggregate, leading to insolubility. This is a particular challenge for amyloidogenic peptides.

Trifluoroacetic Acid (TFA) as a Powerful Solubilizing Agent

Trifluoroacetic acid (TFA) is a strong organic acid widely employed in peptide chemistry, from solid-phase synthesis to purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[2] Its utility as a potent solubilizing agent stems from several key properties:

-

Protonation of Basic Residues: TFA's low pKa ensures that it can effectively protonate the basic side chains of amino acids like Lysine, Arginine, and Histidine, as well as the N-terminal amino group. This imparts a positive charge to the peptide, increasing its polarity and affinity for polar solvents. For this reason, TFA is often a solvent of last resort for basic peptides that are insoluble in water or weaker acids like acetic acid.[1][3]

-

Disruption of Secondary Structures: TFA can disrupt the hydrogen bonds that stabilize secondary structures like α-helices and β-sheets.[4] This unfolding of the peptide chain exposes more of the backbone to the solvent, preventing aggregation and promoting dissolution.

-

Ion-Pairing Agent in RP-HPLC: In reversed-phase chromatography, a low concentration of TFA (typically 0.05-0.1%) is added to the mobile phase.[5] It forms ion pairs with the positively charged residues of the peptide, neutralizing the charge and allowing for predictable interactions with the hydrophobic stationary phase, which also keeps the peptide soluble during the separation process.[5]

-

Disaggregation of Hydrophobic and Aggregation-Prone Peptides: For highly hydrophobic or aggregation-prone peptides, such as amyloid β-peptides and polyglutamine sequences, neat TFA or a mixture with other fluorinated alcohols like hexafluoroisopropanol (HFIP) can be a highly effective, albeit aggressive, solvent system for breaking up pre-formed aggregates and achieving a monomeric state.[6][7]

Quantitative Solubility Data in TFA Solutions

While TFA is recognized for its ability to dissolve a wide range of peptides, comprehensive quantitative solubility data across various peptide classes and TFA concentrations is not extensively tabulated in the literature. Solubility is highly sequence-dependent. However, based on published protocols and qualitative descriptions, the following table provides a summary of typical observations and starting concentrations for solubilization attempts.

| Peptide Class | Example Peptide Types | Typical TFA Concentration for Solubilization | Observed Solubility | References |

| Basic Peptides | Peptides with a high content of Lys, Arg, His | 0.1% TFA in aqueous solution; small amounts (<50 µL) of concentrated TFA for difficult cases. | Generally high; TFA is often used after water and acetic acid fail. | [1][3] |

| Hydrophobic Peptides | Peptides with >50% hydrophobic residues | 100% TFA (for initial dissolution), then dilution. | Often soluble in concentrated TFA, may precipitate upon dilution. | [8] |

| Aggregation-Prone Peptides | Amyloid β-peptides, polyglutamine peptides | 100% TFA or 1:1 TFA/HFIP | Highly effective for disaggregation and solubilization. | [6][7][9] |

| General Peptides for RP-HPLC | Most crude and purified peptides | 0.05% - 0.25% TFA in water/acetonitrile | Soluble at typical analytical concentrations (e.g., 1 mg/mL). | [5][10] |

Experimental Protocols

General Workflow for Peptide Solubilization

The selection of an appropriate solvent should be a systematic process based on the peptide's properties. The following workflow illustrates a common decision-making process for solubilizing a novel peptide.

Caption: A decision tree for the systematic solubilization of peptides.

Protocol for Turbidimetric Solubility Assay

This assay provides a quantitative measure of a peptide's kinetic solubility in a given solvent system by detecting the point at which the solution becomes turbid due to precipitation.

Materials:

-

Lyophilized peptide

-

Primary solvent (e.g., 100% DMSO or TFA)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplate (clear bottom)

-

Microplate reader capable of measuring absorbance at ~620 nm

-

Multichannel pipette

Methodology:

-

Prepare a High-Concentration Stock Solution: Dissolve a precisely weighed amount of the peptide in the primary solvent to create a high-concentration stock solution (e.g., 10 mM in DMSO).

-

Create a Serial Dilution: In the 96-well plate, perform a serial dilution of the peptide stock solution in the primary solvent to create a range of concentrations.

-

Transfer to Aqueous Buffer: Transfer a small, equal volume from each concentration of the peptide stock dilution series into wells containing the aqueous buffer. This will induce precipitation for concentrations above the solubility limit. The final concentration of the primary solvent should be kept low (e.g., 1-5%) to minimize its effect on solubility.

-

Incubate: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for equilibration and precipitation.

-

Measure Turbidity: Measure the absorbance of each well at a wavelength of 620 nm. An increase in absorbance indicates light scattering due to the formation of a precipitate.

-

Data Analysis: Plot the absorbance against the peptide concentration. The concentration at which the absorbance begins to increase significantly above the baseline is determined to be the kinetic solubility limit.

Caption: Workflow for the turbidimetric solubility assay.

Protocol for Disaggregation of Hydrophobic Peptides using TFA/HFIP

This protocol is particularly useful for peptides that are known to be highly aggregated, such as those involved in amyloid diseases.

Materials:

-

Lyophilized peptide (1-5 mg)

-

Trifluoroacetic acid (TFA), high purity

-

Hexafluoroisopropanol (HFIP), high purity

-

Glass vial or flask

-

Vortex mixer

-

Source of inert gas (e.g., argon or nitrogen)

-

Aqueous buffer (e.g., water adjusted to pH 3 with TFA)

Methodology:

-

Initial Dissolution: To 1-5 mg of the lyophilized peptide, add a 1:1 (v/v) mixture of TFA and HFIP to achieve a peptide concentration of approximately 0.5 mg/mL.[6]

-

Incubation: Vortex the suspension at room temperature until the peptide is visually dissolved. Continue to incubate for 0.5 to 4 hours to ensure complete disaggregation.[6]

-

Solvent Removal: In a fume hood, evaporate the TFA/HFIP solvent under a gentle stream of inert gas. Continue the gas flow for 15-30 minutes after the solvent is no longer visible to remove residual traces.[6]

-

Reconstitution: Immediately add the desired aqueous buffer to the dried peptide film to the desired final concentration (e.g., 100-200 µM).[6]

-

Storage: The resulting peptide solution can be used immediately or flash-frozen in liquid nitrogen and stored at -80°C for long-term use.[6]

Considerations and Best Practices

-

TFA Toxicity: Residual TFA can be toxic to cells and may interfere with biological assays by altering the pH or through direct effects.[2] For cell-based experiments, it is crucial to either avoid TFA or perform a salt exchange procedure (e.g., exchanging TFA for acetate or hydrochloride).[10]

-

Safety Precautions: TFA is a strong, corrosive acid. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solubility Testing: Always test the solubility of a small aliquot of a new peptide before dissolving the entire batch. This prevents the loss of valuable material in an inappropriate solvent.[4]

-

Sonication and Warming: Gentle warming and brief sonication can aid in the dissolution of peptides, but care must be taken to avoid degradation, especially for sensitive sequences.[11]

By understanding the principles of peptide solubility and employing systematic approaches with powerful solvents like TFA, researchers can overcome challenges with difficult peptide sequences and ensure the reliability and reproducibility of their scientific findings.

References

- 1. jpt.com [jpt.com]

- 2. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

Trifluoroacetic Acid in Mass Spectrometry: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic acid (TFA) is a common reagent in the analytical laboratory, particularly in the realm of reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of peptides and proteins. Its utility in chromatography, however, is often at odds with the requirements of mass spectrometry (MS) detection. This technical guide provides a comprehensive overview of the role of trifluoroacetic acid in mass spectrometry, focusing on its properties, applications, and the significant challenges it presents. While often present in samples for MS analysis, it is crucial to understand that TFA is not used as a mass calibrant for the instrument itself . Its presence is a consequence of its use as a mobile phase additive in the preceding chromatographic separation. This guide will elucidate the complexities of TFA's interaction with mass spectrometry systems and provide practical guidance for researchers.

The Dichotomous Role of Trifluoroacetic Acid in LC-MS

Trifluoroacetic acid is a strong carboxylic acid that is widely employed as an ion-pairing agent in RP-HPLC. Its primary function is to improve chromatographic peak shape and resolution for basic compounds like peptides and proteins. It achieves this by forming ion pairs with the positively charged analytes, neutralizing their charge and reducing undesirable interactions with the stationary phase.[1]

However, the very properties that make TFA an excellent chromatographic modifier render it problematic for electrospray ionization mass spectrometry (ESI-MS). The primary drawbacks of using TFA in LC-MS are significant signal suppression and the formation of adducts with the analyte of interest.[2][3]

Ion Suppression

TFA has a high proton affinity and a tendency to remain in the gas phase as a neutral acid or form strong ion pairs with analytes. This competition for charge in the ESI source leads to a reduction in the ionization efficiency of the target analytes, resulting in suppressed signal intensity.[3] The strong ion-pairing interaction between the trifluoroacetate anion and positively charged analytes persists into the gas phase, neutralizing the analyte's charge and rendering it undetectable by the mass spectrometer.[3]

Adduct Formation

Analytes that are successfully ionized may still carry trifluoroacetate adducts, where the TFA molecule remains associated with the analyte ion. This leads to the appearance of additional peaks in the mass spectrum at higher mass-to-charge ratios, complicating data interpretation and reducing the signal intensity of the primary analyte ion.[4][5] For example, for a protein with a molecular weight M, instead of observing only the protonated molecule [M+H]⁺, one might also see [M+H+TFA]⁺ and other adducts.

Quantitative Data on TFA in Mass Spectrometry

The following tables summarize key quantitative data related to the use and detection of trifluoroacetic acid in mass spectrometry contexts.

Table 1: Typical Concentrations and Properties of TFA in LC-MS

| Parameter | Value | Reference |

| Typical Concentration in RP-HPLC | 0.1% (v/v) | [6] |

| Molecular Weight | 114.02 g/mol | N/A |

| Deprotonated Molecular Ion ([M-H]⁻) | m/z 113 | [7] |

| Primary Fragment Ion | m/z 69 | [8] |

Table 2: Performance Data for TFA Quantification by LC-MS/MS

| Parameter | Value | Matrix | Reference |

| Limit of Quantification (LOQ) | 10 ng/L | Drinking and Surface Water | [9] |

| Limit of Detection (LOD) | 0.017 µg/L | Water | [8] |

| Limit of Quantification (LOQ) | 0.062 µg/L | Water | [8] |

| Calibration Range | 0.2 to 4.0 µg/L | Water | |

| R² of Calibration Curve | > 0.999 | Water | [10] |

Experimental Protocols

While TFA is not used for instrument calibration, its own quantification is a common analytical task. Furthermore, dealing with TFA in peptide and protein analysis requires specific methodologies.

Protocol for Quantification of TFA in Water by IC-MS/MS

This protocol is based on methods for the analysis of TFA in environmental water samples.[8][10]

1. Sample Preparation:

-

Water samples are typically analyzed directly without extensive preparation.[9]

-

For spiked samples, a known concentration of a certified TFA standard is added to the water matrix.

-

An internal standard, such as ¹³C₂-TFA, is added to all samples, standards, and blanks to correct for matrix effects and instrument variability.[11]

2. Chromatographic Separation:

-

System: Ion Chromatography (IC) system coupled to a tandem mass spectrometer.

-

Column: A suitable anion exchange column, such as a Metrosep A Supp 17 – 150/4.0.[8]

-

Mobile Phase (Eluent): An isocratic eluent, for example, 5 mmol/L Na₂CO₃, 0.2 mmol/L NaHCO₃, and 10% methanol.[8]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 100 µL.[8]

3. Mass Spectrometry Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MS/MS Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for TFA: m/z 113 → m/z 69.[8]

-

MRM Transition for ¹³C₂-TFA (Internal Standard): m/z 115 → m/z 70.[12]

-

Collision Energy: Optimized for the specific instrument, typically around 10-15 eV.

4. Calibration and Quantification:

-

A series of calibration standards are prepared by diluting a stock solution of TFA in ultrapure water.

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

The concentration of TFA in the samples is determined from the calibration curve.

Protocol for Minimizing TFA-induced Ion Suppression in Peptide Analysis

This protocol outlines a common approach to balance chromatographic performance with MS sensitivity when analyzing peptides.

1. Mobile Phase Preparation:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

Alternative for Improved Chromatography: A reduced concentration of TFA (e.g., 0.02% to 0.05%) can be used in combination with formic acid to mitigate severe ion suppression while still gaining some chromatographic benefits.[4]

2. Chromatographic Separation:

-

System: UHPLC system coupled to a high-resolution mass spectrometer.

-

Column: A C18 reversed-phase column suitable for peptide separations.

-

Gradient: A suitable gradient from low to high organic solvent (Solvent B) concentration to elute the peptides.

3. Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) for peptide identification and quantification.

4. Post-column Strategies (Advanced):

-

In some advanced setups, a reagent is introduced post-column to neutralize the TFA and reduce its ion-suppressing effects before the eluent enters the mass spectrometer.[2]

Visualizing the Impact of TFA in LC-MS

The following diagrams illustrate the key processes discussed in this guide.

Caption: Ion-pairing mechanism of TFA with a positively charged peptide in a reversed-phase column.

Caption: Mechanism of TFA-induced ion suppression in the electrospray ionization source.

Caption: Formation of TFA adducts leading to multiple peaks in the mass spectrum.

Conclusion and Recommendations

Trifluoroacetic acid plays a vital, yet challenging, role in the analysis of biomolecules by LC-MS. Its benefits in chromatography are undeniable, but they come at the cost of compromised mass spectrometry performance through ion suppression and adduct formation. It is imperative for researchers to understand that TFA is not a mass calibrant for the instrument itself.

For sensitive MS-based analyses, the use of TFA should be minimized or avoided altogether. Formic acid is the preferred mobile phase modifier for most LC-MS applications involving peptides and proteins. When the chromatographic resolution afforded by TFA is indispensable, researchers should consider using the lowest possible concentration of TFA, potentially in combination with formic acid, or explore advanced techniques such as post-column additive delivery to mitigate its negative effects. Careful method development and an awareness of the trade-offs between chromatography and mass spectrometry are essential for generating high-quality, reliable data.

References

- 1. youtube.com [youtube.com]

- 2. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Straight dope on using trifluoroacetic acid (TFA) with MS? - Chromatography Forum [chromforum.org]

- 4. High-Sensitivity TFA-free LC-MS for Profiling Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisquaternary ammonium adduct with trifluoroacetate – secrets of science [shimadzu-webapp.eu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. IC-MS/MS analysis of trifluoroacetic acid according to DIN 38407-53 | Metrohm [metrohm.com]

- 9. waters.com [waters.com]

- 10. metrohm.com [metrohm.com]

- 11. waterboards.ca.gov [waterboards.ca.gov]

- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

An In-depth Technical Guide to the Biological Effects of Residual Trifluoroacetic Acid in Scientific Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetic acid (TFA) is a common reagent in chemical synthesis and purification, particularly in the production of peptides and other biomolecules. Its presence as a residual counterion in final sample preparations can lead to significant and often overlooked biological consequences. This guide provides a comprehensive overview of the biological effects of residual TFA, offering quantitative data on its cytotoxicity, interference with signaling pathways, and impact on analytical techniques. Detailed experimental protocols for assessing TFA's effects and for its effective removal are also presented. This document aims to equip researchers with the necessary knowledge to mitigate the confounding effects of TFA, thereby enhancing the reliability and reproducibility of their experimental results.

Introduction

Trifluoroacetic acid (TFA) is a strong organic acid widely used in organic synthesis, most notably for the cleavage of protecting groups in solid-phase peptide synthesis and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for the purification of peptides and proteins.[1] Consequently, TFA is often present in the final lyophilized product as a trifluoroacetate salt.[1] While often considered an inert counterion, residual TFA can exert significant biological effects, leading to artifacts and misinterpretation of experimental data.[1] This guide delves into the multifaceted biological implications of residual TFA, providing a technical resource for researchers to understand, identify, and address these effects.

Cytotoxic Effects of Residual TFA

Residual TFA can exhibit cytotoxic effects on various cell lines, influencing cell viability and proliferation assays. The extent of this cytotoxicity is dependent on the concentration of TFA and the cell type.

Quantitative Data on TFA Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of TFA in different cell lines.

| Cell Line | Assay Duration | IC50 of TFA | Reference |

| HepG2 (Human Liver Cancer) | 24 hours | 16.69 ± 1.12 µM (as part of APT-VRM NPs) | [2] |

| A549 (Human Lung Carcinoma) | Not Specified | Weakly active (100–1000 μg/mL range) | [3] |

Note: The IC50 value for HepG2 cells was determined in the context of a nanoparticle formulation. The direct IC50 of TFA on HepG2 cells may vary. The activity against A549 cells was categorized as weakly active, indicating a relatively high IC50. Researchers should be aware that even sub-lethal concentrations of TFA can impact cellular behavior.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

TFA standard solutions of known concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

TFA Treatment: Remove the culture medium and expose the cells to various concentrations of TFA in fresh, serum-free medium. Include a vehicle control (medium without TFA).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each TFA concentration relative to the vehicle control and determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Interference with Cellular Signaling Pathways

Residual TFA has the potential to interfere with cellular signaling pathways, leading to altered cellular responses. While the precise molecular targets of TFA are not always well-defined, its acidic nature and ability to interact with proteins suggest a potential for broad-spectrum effects. Two of the most critical signaling pathways that can be affected are the MAPK and NF-κB pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another.

While direct molecular targets of TFA within the MAPK pathway are not extensively documented, TFA could potentially interfere with this pathway through several mechanisms:

-

Alteration of Protein Conformation: As a strong acid, TFA can alter the local pH environment, potentially affecting the conformation and activity of kinases in the MAPK cascade.

-

Non-specific Protein Interactions: The trifluoroacetate anion could interact with positively charged residues on signaling proteins, disrupting their interactions and functions.

Caption: The MAPK/ERK signaling pathway with potential points of TFA interference.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a crucial signaling cascade that plays a central role in regulating the immune response, inflammation, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Similar to the MAPK pathway, the specific molecular interactions of TFA with the NF-κB pathway are not fully elucidated. However, potential interference could occur through:

-

IKK Complex Activity: TFA could alter the activity of the IKK complex, either directly or indirectly, affecting the phosphorylation of IκB.

-

Protein-Protein Interactions: The presence of the trifluoroacetate anion might disrupt the protein-protein interactions necessary for the assembly and activation of the NF-κB signaling complex.

Caption: The NF-κB signaling pathway with a potential point of TFA interference.

Impact on Analytical Techniques

Residual TFA can significantly interfere with various analytical techniques, leading to inaccurate quantification and characterization of biomolecules.

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), TFA is known to cause ion suppression. This occurs because TFA has a high proton affinity and can form strong ion pairs with positively charged analytes in the gas phase. This reduces the number of free analyte ions that reach the detector, leading to a decrease in signal intensity and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR, the strong signal of the trifluoromethyl group of TFA can overlap with and obscure signals from the analyte of interest, particularly in 19F NMR. In 1H NMR, the acidic proton of TFA can exchange with labile protons in the sample, leading to peak broadening and a loss of resolution.

Methods for TFA Removal

Given the potential for significant biological and analytical interference, the removal of residual TFA from samples is often a critical step. Several methods can be employed, each with its own advantages and limitations.

Quantitative Data on TFA Removal Efficiency

The effectiveness of different TFA removal methods can vary. The following table provides an overview of the reported efficiencies for common techniques.

| Removal Method | Sample Type | Efficiency | Reference |

| Lyophilization with HCl (10 mM) | Synthetic Peptides | Below Limit of Quantification after 1 cycle | [1] |

| Ion-Exchange Chromatography | Proteins | Not specified quantitatively, but effective | [4] |

| Repeated Ether Precipitation | Peptides | Effective until odor of TFA is undetectable | [5] |

Experimental Protocols for TFA Removal

This method involves exchanging the trifluoroacetate counterion with a chloride ion, which is generally more biologically compatible.

Materials:

-

Peptide sample containing residual TFA

-

Dilute HCl solution (e.g., 10 mM)

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve the peptide sample in the dilute HCl solution.

-

Freezing: Freeze the solution rapidly, for example, by immersing the flask in liquid nitrogen.

-

Lyophilization: Lyophilize the frozen sample until all the solvent has been removed.

-

Repetition: For optimal TFA removal, this process can be repeated one or more times.

Caption: Workflow for TFA removal using ion-exchange chromatography.

Conclusion

The presence of residual trifluoroacetic acid in biological samples is a critical variable that can significantly impact experimental outcomes. Its cytotoxic effects, interference with key cellular signaling pathways, and detrimental impact on analytical techniques underscore the importance of its removal and/or the implementation of appropriate controls. The methodologies and data presented in this guide provide a framework for researchers to better understand, mitigate, and control for the effects of residual TFA. By adopting these practices, the scientific community can enhance the rigor and reproducibility of their research, leading to more reliable and translatable findings in the fields of biology and drug development.

References

- 1. [PDF] Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation | Semantic Scholar [semanticscholar.org]

- 2. Implication of extrinsic and intrinsic apoptotic pathways in the targeted therapy of hepatocellular carcinoma using aptamer-labeled viramidine nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcogj.com [phcogj.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P-4502E1-dependent formation of trifluoroacetyl adducts from halothane by transduced HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimizing Trifluoroacetic Acid (TFA) Concentration for Reversed-Phase HPLC of Peptides and Proteins

[AN-HPLC-TFA01]

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and optimization of trifluoroacetic acid (TFA) concentration in the mobile phase for reversed-phase high-performance liquid chromatography (RP-HPLC). It details the critical role of TFA in achieving optimal separation of peptides and proteins by influencing peak shape, retention time, and resolution. This document outlines a systematic protocol for determining the ideal TFA concentration for a specific application and presents quantitative data on the effects of varying TFA levels on key chromatographic parameters.

Introduction

Trifluoroacetic acid (TFA) is a widely utilized mobile phase additive in reversed-phase HPLC, particularly for the analysis of peptides and proteins.[1] Its primary functions are to control the mobile phase pH and to act as an ion-pairing agent.[2] By maintaining a low pH (around 2), TFA suppresses the ionization of silanol groups on the silica-based stationary phase, which minimizes undesirable secondary interactions with basic analytes and thereby improves peak shape.[2] As an ion-pairing agent, TFA forms neutral complexes with positively charged amino acid residues (e.g., lysine, arginine, histidine) on peptides and proteins. This increases their hydrophobicity and enhances their retention on the nonpolar stationary phase, leading to improved separation.[2]

While a concentration of 0.1% (v/v) TFA is commonly used, this is not always optimal for every application.[1][3] The ideal concentration can vary depending on the specific characteristics of the analytes, such as their size, charge, and hydrophobicity. Therefore, a systematic approach to optimizing the TFA concentration is crucial for developing robust and reproducible HPLC methods.

The Impact of TFA Concentration on Chromatographic Performance

The concentration of TFA in the mobile phase has a significant impact on several key chromatographic parameters:

-

Peak Shape: At very low concentrations (below 0.05%), TFA may not be sufficient to suppress silanol interactions, leading to peak broadening and tailing.[4] As the concentration increases, peak shape generally improves.

-

Retention Time: Increased TFA concentration typically leads to longer retention times for basic peptides and proteins due to the enhanced ion-pairing effect.[2][5]

-

Resolution: Optimizing the TFA concentration can significantly improve the resolution between closely eluting peaks. For complex peptide mixtures, especially those containing peptides with multiple positive charges, concentrations higher than the conventional 0.1%, in the range of 0.2-0.25%, may be necessary to achieve optimal resolution.[1][3]

-

Analyte Recovery: The concentration of TFA can also affect the recovery of proteins from the column. Maximum recovery is often observed in the range of 0.01-0.1 v/v%.[4][6][7] At lower concentrations, strong interactions with residual silanols can lead to irreversible adsorption and lower recovery.[6] Conversely, at higher concentrations, enhanced hydrophobic interactions may also decrease recovery.[6]

-

Mass Spectrometry (MS) Compatibility: It is crucial to note that TFA is a strong ion-suppressing agent in electrospray ionization mass spectrometry (ESI-MS).[8] Therefore, for LC-MS applications, the lowest possible TFA concentration that still provides acceptable chromatography should be used, or alternative mobile phase additives like formic acid should be considered.

Quantitative Data Summary

The following tables summarize the quantitative effects of TFA concentration on key chromatographic parameters for proteins.

Table 1: Effect of TFA Concentration on Protein Recovery (%) [4][6][7]

| TFA Concentration (v/v %) | Transferrin Recovery (%) (Aeris Widepore C18) | Lysozyme Recovery (%) (Aeris Widepore C18) | Transferrin Recovery (%) (Waters BEH C4) | Lysozyme Recovery (%) (Waters BEH C4) |

| 0.005 | Partial | Partial | Partial | Partial |

| 0.01 | ~75 | ~85 | ~80 | ~90 |

| 0.05 | ~85 | ~95 | ~90 | ~98 |

| 0.1 | ~88 | ~98 | ~92 | ~99 |

| 0.2 | ~82 | ~96 | ~88 | ~97 |

| 0.3 | ~78 | ~94 | ~85 | ~95 |

Table 2: Effect of TFA Concentration on Peak Width at Half Height (min) [5]

| TFA Concentration (v/v %) | Transferrin Peak Width (min) | Lysozyme Peak Width (min) |

| 0.01 | 0.45 | 0.30 |

| 0.05 | 0.25 | 0.22 |

| 0.1 | 0.24 | 0.21 |

| 0.2 | 0.23 | 0.20 |

| 0.3 | 0.23 | 0.20 |

Table 3: Effect of TFA Concentration on Apparent Retention Factor (k') [5]

| TFA Concentration (v/v %) | Transferrin k' | Lysozyme k' |

| 0.01 | 8.5 | 5.0 |

| 0.05 | 10.0 | 6.5 |

| 0.1 | 11.2 | 7.8 |

| 0.2 | 12.5 | 9.0 |

| 0.3 | 13.5 | 10.0 |

Experimental Protocol for TFA Concentration Optimization

This protocol outlines a systematic approach to determine the optimal TFA concentration for the separation of a peptide or protein sample.

4.1. Materials and Reagents

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

High-purity Trifluoroacetic Acid (TFA)

-

Peptide or protein standard/sample

-

Reversed-phase HPLC column suitable for peptide/protein separations (e.g., C18, C8, or C4 with 300 Å pore size)

4.2. Preparation of Mobile Phases

-

Mobile Phase A (Aqueous): Prepare a stock solution of 0.5% (v/v) TFA in HPLC-grade water. From this stock, prepare a series of aqueous mobile phases with varying TFA concentrations (e.g., 0.05%, 0.1%, 0.15%, 0.2%, and 0.25% v/v). For example, to prepare 100 mL of 0.05% TFA, mix 10 mL of the 0.5% TFA stock with 90 mL of HPLC-grade water.

-

Mobile Phase B (Organic): Prepare a corresponding series of Mobile Phase B solutions with the same TFA concentrations in HPLC-grade acetonitrile. It is good practice to maintain the same TFA concentration in both mobile phases to minimize baseline drift during gradient elution.

4.3. Chromatographic System and Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase column appropriate for the analyte(s).

-

Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.

-

Detection Wavelength: 214 nm or 280 nm for peptides and proteins.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30-40 °C.

-

Gradient: A suitable gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

4.4. Experimental Procedure

-

Initial Scoping Run: Begin with the standard 0.1% TFA concentration in both Mobile Phase A and B. Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes.

-

Inject Standard/Sample: Inject the peptide or protein standard/sample and acquire the chromatogram.

-

Systematic Evaluation of TFA Concentrations:

-

Sequentially run the analysis using the prepared mobile phases with varying TFA concentrations (from 0.05% to 0.25%).

-

Ensure the column is thoroughly equilibrated with each new mobile phase composition before injecting the sample.

-

-

Data Analysis: For each chromatogram, evaluate the following parameters:

-

Peak Shape: Assess the peak asymmetry or tailing factor.

-

Retention Time: Record the retention time of the main peak(s).

-

Resolution: Calculate the resolution between critical peak pairs.

-

Peak Area/Height: Monitor for any significant changes that might indicate an effect on recovery.

-

-

Determination of Optimal Concentration: Based on the data analysis, select the TFA concentration that provides the best balance of peak shape, resolution, and analysis time.

Visualizations

Caption: Experimental workflow for optimizing TFA concentration.

References

- 1. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. | Sigma-Aldrich [merckmillipore.com]

- 2. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for the Removal of Boc Protecting Groups with Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.

This document provides a detailed protocol for the removal of the Boc protecting group using TFA, including a summary of reaction conditions, a step-by-step experimental procedure, and a visual representation of the workflow.

Mechanism of Deprotection

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed elimination mechanism. The TFA protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Data Presentation: Reaction Conditions and Outcomes

The efficiency of Boc deprotection with TFA can be influenced by several factors, including the concentration of TFA, reaction time, temperature, and the nature of the substrate. The following table summarizes various reported conditions and their outcomes.

| Substrate Type | TFA Concentration (% in DCM) | Reaction Time | Temperature (°C) | Yield/Purity | Reference |